
Silacyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silacyclobutane is an organosilicon compound with the formula (CH₂)₃SiH₂. It is a colorless, volatile liquid that has garnered significant interest in synthetic chemistry due to its unique reactivity. The compound is part of the organosilicon family and is known for its strained ring structure, which enhances its reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Silacyclobutane can be synthesized through various methods. One common approach involves the hydrosilation of alkenes with silanes, followed by cyclization. Another method includes the reaction of chlorodimethylsilane with magnesium to form the this compound ring .
Industrial Production Methods: While this compound is primarily of academic interest, its derivatives are more commonly produced. Industrial methods often involve the use of catalysts to facilitate the ring formation and subsequent functionalization of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Silacyclobutane undergoes several types of reactions, including:
Oxidation: The compound can be oxidized to form silacyclobutanols.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with different substituents.
Substitution: this compound can undergo substitution reactions, particularly with halogens and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine.
Major Products: The major products formed from these reactions include various organosilicon compounds, such as silacyclobutanols, this compound derivatives, and substituted silacyclobutanes .
Aplicaciones Científicas De Investigación
Silacyclobutane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Research is ongoing into its potential use in drug design and delivery systems.
Medicine: this compound derivatives are being explored for their potential therapeutic properties.
Industry: The compound is used in the production of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of silacyclobutane involves the activation of the silicon-carbon bond, which can lead to ring-opening and ring-expansion reactions. These processes are often catalyzed by transition metals, such as rhodium and nickel. The molecular targets and pathways involved include the formation of Si-M species, which can then undergo further transformations to produce various organosilicon compounds .
Comparación Con Compuestos Similares
Silacyclopentane: Another organosilicon compound with a five-membered ring.
Silacyclohexane: A six-membered ring organosilicon compound.
Germacyclobutane: A germanium analog of silacyclobutane.
Uniqueness: this compound is unique due to its four-membered ring structure, which imparts significant ring strain and enhances its reactivity. This makes it a valuable compound in synthetic chemistry, as it can be used to produce a wide variety of organosilicon derivatives .
Propiedades
Número CAS |
287-29-6 |
|---|---|
Fórmula molecular |
C3H6Si |
Peso molecular |
70.16 g/mol |
InChI |
InChI=1S/C3H6Si/c1-2-4-3-1/h1-3H2 |
Clave InChI |
TYFUXZBFJIMFON-UHFFFAOYSA-N |
SMILES canónico |
C1C[Si]C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




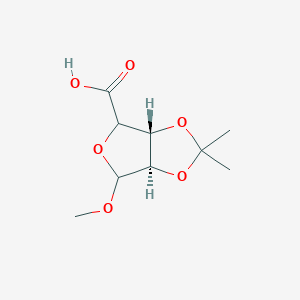
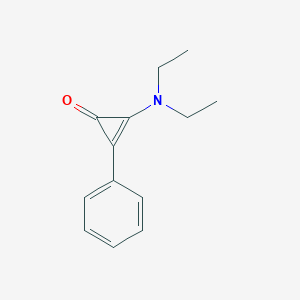

![3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one](/img/structure/B14746198.png)
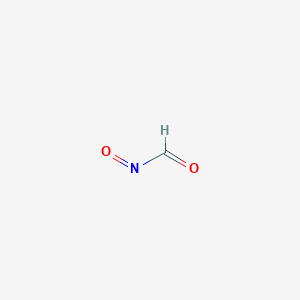
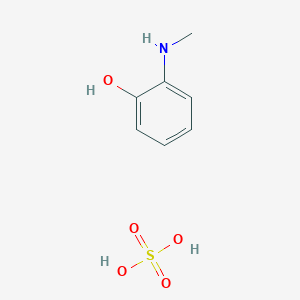
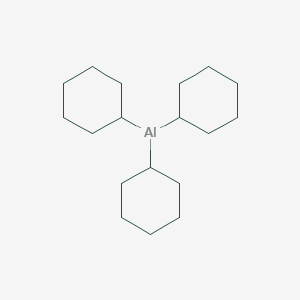
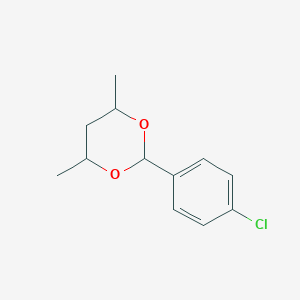

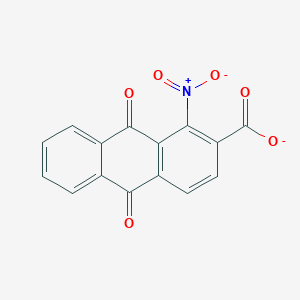
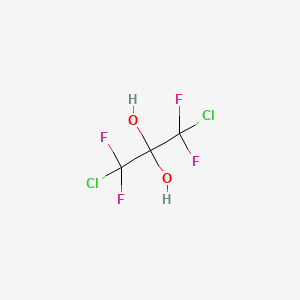
![(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one](/img/structure/B14746250.png)
